![molecular formula C16H14N4O3 B567874 Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate CAS No. 1305320-60-8](/img/structure/B567874.png)
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, also known as MPTA, is a tetrazole-based compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo.
実験室実験の利点と制限
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate also has some limitations. It is unstable in aqueous solutions and can degrade quickly, making it challenging to work with in vitro experiments.
将来の方向性
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has shown promising results in various scientific research studies, and future directions for research include investigating its potential applications in drug development, exploring its mechanisms of action, and optimizing its synthesis method to improve its stability and potency. Additionally, Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate's potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain, should be further investigated.
Conclusion
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, or Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, is a tetrazole-based compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate's potential as a therapeutic agent for various diseases should be further investigated to fully understand its potential applications in drug development.
合成法
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate can be synthesized through a multistep reaction process involving the reaction of phenoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the obtained hydrazide with methyl 2-bromoacetate and sodium azide. The final product, Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, is obtained through the reaction of the obtained intermediate with acetic acid.
科学的研究の応用
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
methyl 2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-15(21)11-20-18-16(17-19-20)12-6-5-9-14(10-12)23-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPAOSYRVUFOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

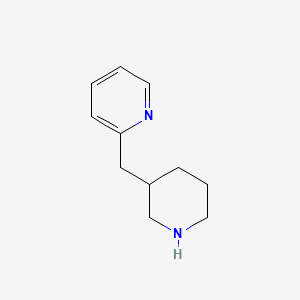
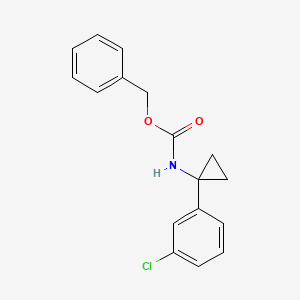
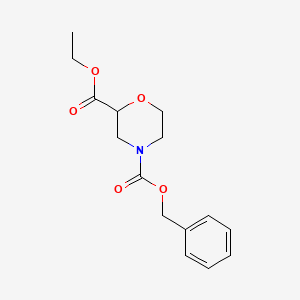
![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
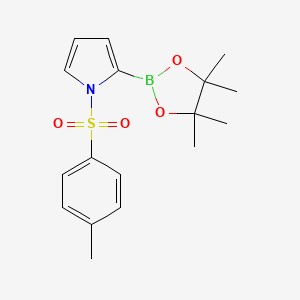
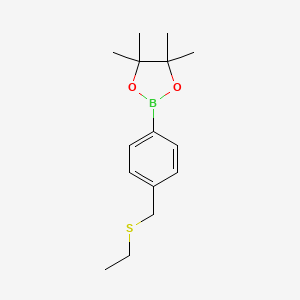
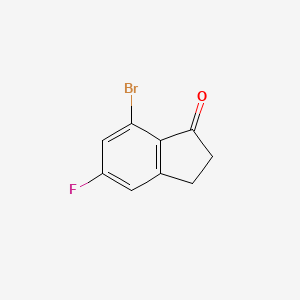


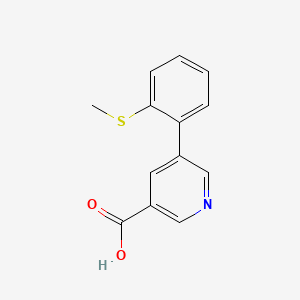
![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

